molecular formula C16H15F3N2O5 B2466266 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421498-67-0

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2466266
CAS No.: 1421498-67-0
M. Wt: 372.3
InChI Key: CNDOWGHAMLMDDA-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with furan and phenyl rings. Oxalamides are a class of compounds characterized by a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group characterized by a ring of six carbon atoms, essentially derived from benzene by the removal of a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the oxalamide core, with the furan and phenyl rings attached at the nitrogen atoms. The trifluoromethoxy group would be attached to the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxalamides, furans, and phenyl groups each have characteristic reactivity. For instance, oxalamides can participate in various reactions due to the presence of the amide functional groups . Furan is an aromatic compound and can undergo electrophilic substitution reactions . The phenyl group can also participate in various reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar amide groups and the aromatic furan and phenyl rings would likely influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Energetic Materials and Detonation Properties

Research on furazan derivatives, such as 3,3'-dinitroamino-4,4'-azoxyfurazan, highlights the potential of furan-containing compounds in the development of high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications in explosives and propellants Jiaheng Zhang & J. Shreeve, 2014.

Catalytic Activity and Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related bidentate ligand, has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the role furan derivatives can play in facilitating chemical reactions, potentially offering a pathway for the synthesis of pharmaceutically important building blocks Subhajit Bhunia et al., 2017.

Pharmacological Applications

Furan derivatives have been explored for their pharmacological potential. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited promising antidepressant and anti-anxiety activities, suggesting the therapeutic potential of furan-containing compounds in neuropsychiatric disorders J. Kumar et al., 2017.

Environmental Chemistry and Oxidation Products

Studies on the OH-initiated photo-oxidation of furan and its derivatives, including the formation of unsaturated 1,4-dicarbonyl products, have implications for understanding atmospheric chemistry and potential environmental impacts. This research can guide the development of models for atmospheric reactions and assessments of environmental pollution E. G. Alvarez et al., 2009.

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Studies could be conducted to determine its physical and chemical properties, reactivity, and potential biological effects .

Mechanism of Action

Target of Action

Similar compounds with furan and phenyl groups have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

The presence of the furan-2-yl and trifluoromethoxyphenyl groups suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding . The furan ring could potentially intercalate into the DNA of microbes, disrupting their replication process .

Biochemical Pathways

The compound could potentially affect the biochemical pathways related to DNA replication in microbes, given the potential for furan ring intercalation . This disruption could lead to cell death, thereby exerting an antimicrobial effect.

Pharmacokinetics

The trifluoromethoxy group could potentially resist metabolic degradation, enhancing the compound’s bioavailability

Result of Action

The potential antimicrobial action of this compound could result in the death of microbial cells, thereby preventing or treating infections . .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its efficacy. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its targets .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOWGHAMLMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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